Cas no 5950-36-7 (ethyl aziridine-2-carboxylate)
ethyl aziridine-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-AZIRIDINECARBOXYLIC ACID, ETHYL ESTER
- ethyl aziridine-2-carboxylate
- 5950-36-7
- EN300-133363
- AKOS006352891
- SCHEMBL7025925
-
- Inchi: 1S/C5H9NO2/c1-2-8-5(7)4-3-6-4/h4,6H,2-3H2,1H3
- InChI Key: LQCNSMGLNLPUIE-UHFFFAOYSA-N
- SMILES: O(CC)C(C1CN1)=O
Computed Properties
- Exact Mass: 115.063328530Da
- Monoisotopic Mass: 115.063328530Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 103
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 48.2Ų
ethyl aziridine-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-133363-0.05g |
ethyl aziridine-2-carboxylate |
5950-36-7 | 0.05g |
$959.0 | 2023-02-15 | ||
| Enamine | EN300-133363-0.1g |
ethyl aziridine-2-carboxylate |
5950-36-7 | 0.1g |
$1005.0 | 2023-02-15 | ||
| Enamine | EN300-133363-0.25g |
ethyl aziridine-2-carboxylate |
5950-36-7 | 0.25g |
$1051.0 | 2023-02-15 | ||
| Enamine | EN300-133363-0.5g |
ethyl aziridine-2-carboxylate |
5950-36-7 | 0.5g |
$1097.0 | 2023-02-15 | ||
| Enamine | EN300-133363-1.0g |
ethyl aziridine-2-carboxylate |
5950-36-7 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-133363-2.5g |
ethyl aziridine-2-carboxylate |
5950-36-7 | 2.5g |
$2240.0 | 2023-02-15 | ||
| Enamine | EN300-133363-5.0g |
ethyl aziridine-2-carboxylate |
5950-36-7 | 5.0g |
$3313.0 | 2023-02-15 | ||
| Enamine | EN300-133363-10.0g |
ethyl aziridine-2-carboxylate |
5950-36-7 | 10.0g |
$4914.0 | 2023-02-15 | ||
| Enamine | EN300-133363-50mg |
ethyl aziridine-2-carboxylate |
5950-36-7 | 50mg |
$900.0 | 2023-09-30 | ||
| Enamine | EN300-133363-100mg |
ethyl aziridine-2-carboxylate |
5950-36-7 | 100mg |
$943.0 | 2023-09-30 |
ethyl aziridine-2-carboxylate Related Literature
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on ethyl aziridine-2-carboxylate
Ethyl Aziridine-2-Carboxylate: A Comprehensive Overview
Ethyl aziridine-2-carboxylate, with the CAS number 5950-36-7, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is a derivative of aziridine, a three-membered ring containing two carbons and one nitrogen atom, which imparts unique chemical properties. The ethyl group attached to the carboxylate moiety further enhances its versatility in various chemical reactions and applications.
The structure of ethyl aziridine-2-carboxylate consists of an aziridine ring fused with a carboxylic acid ester group. This combination makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of drugs and agrochemicals. Recent studies have highlighted its potential as a building block for constructing bioactive compounds with anti-inflammatory and antimicrobial properties.
One of the key areas of research involving ethyl aziridine-2-carboxylate is its role in medicinal chemistry. Scientists have explored its ability to form stable amide bonds, which are crucial in peptide synthesis. By incorporating this compound into peptide backbones, researchers have successfully synthesized novel peptides with enhanced stability and bioavailability. These findings have opened new avenues for drug delivery systems and targeted therapies.
In addition to its role in peptide synthesis, ethyl aziridine-2-carboxylate has been investigated for its potential in polymer chemistry. The compound's reactivity allows it to participate in ring-opening polymerization reactions, leading to the formation of biodegradable polymers. These polymers have shown promise in applications such as biocompatible coatings and controlled drug release systems.
The synthesis of ethyl aziridine-2-carboxylate has also been a focus of recent research. Traditional methods involve multi-step reactions with harsh conditions, but advancements in green chemistry have led to more efficient and environmentally friendly approaches. For instance, microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.
Another emerging application of ethyl aziridine-2-carboxylate is in the field of agrochemistry. Researchers have discovered that this compound can act as a precursor for herbicides and fungicides with improved efficacy. By modifying the substituents on the aziridine ring, scientists have developed compounds that exhibit selective toxicity against agricultural pests while minimizing environmental impact.
Despite its numerous applications, the safety profile of ethyl aziridine-2-carboxylate remains an area of concern. Studies have shown that prolonged exposure to this compound may cause mild irritation to the skin and eyes. However, these effects are generally reversible and do not pose significant health risks under normal handling conditions.
From an environmental perspective, ethyl aziridine-2-carboxylate has demonstrated moderate biodegradability under aerobic conditions. This characteristic aligns with current sustainability goals aimed at reducing chemical waste and promoting eco-friendly practices in industrial settings.
In conclusion, ethyl aziridine-2-carboxylate (CAS No: 5950-36-7) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in drug discovery, polymer chemistry, and agrochemistry. As research continues to uncover new uses for this compound, it is expected to play an increasingly important role in advancing modern science and technology.
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